N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 2-methylpyrazolo[1,5-a]pyrazin-4-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest relevance in medicinal chemistry, particularly for targeting enzymes or receptors where piperazine and pyrazolo-pyrazine systems are prevalent .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-10-14-17(18-4-5-25(14)21-13)24-8-6-23(7-9-24)16-11-15(22(2)3)19-12-20-16/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYAQHRQOLAACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications.
Mode of Action
It’s known that the photophysical properties of similar compounds can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring. This modification improves both the absorption and emission behaviors.
Biochemical Pathways
Similar compounds have been used in the study of intracellular processes, chemosensors, and the progress of organic materials.
Comparison with Similar Compounds
Positional Isomers and Core Modifications
- Positional Isomerism : The compound N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine (CAS: 2640967-72-0) shares identical substituents but differs in the pyrimidine substitution position (2- vs. 4-amine). This positional shift may alter binding affinity and electronic properties due to changes in hydrogen-bonding interactions .
- Pyrazolo-Pyrazine vs.
Substituent Variations
- Piperazine Modifications :
- The target compound’s piperazine is substituted with a 2-methylpyrazolo[1,5-a]pyrazin-4-yl group, whereas 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5) features a benzyl group. The benzyl substituent increases molecular weight (463.96 vs. ~338.4) and steric bulk, which could hinder membrane permeability .
- In N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (), the absence of the pyrazolo-pyrazine substituent simplifies the structure, likely improving aqueous solubility but reducing target specificity.
Aryl and Heteroaryl Substituents
Physicochemical Properties
Functional and Pharmacological Implications
- Piperazine Linkers : The piperazine moiety in the target compound facilitates solubility and interactions with biological targets, similar to antimicrobial agents in .
- Dimethylamino Group: Enhances basicity (pKa ~8-9), promoting ionization at physiological pH and improving water solubility compared to non-aminated analogs.
Preparation Methods
Molecular Architecture and Key Functional Groups
The target compound features a pyrimidine core substituted at position 4 with a dimethylamine group and at position 6 with a piperazine moiety. The piperazine ring is further functionalized with a 2-methylpyrazolo[1,5-a]pyrazine heterocycle. Retrosynthetic analysis suggests three primary fragments:
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4-Chloro-6-(piperazin-1-yl)pyrimidine derivative
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2-Methylpyrazolo[1,5-a]pyrazine heterocycle
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N,N-Dimethylamine substituent
Strategic bond disconnections occur at the pyrimidine-piperazine linkage (C–N bond) and the piperazine-pyrazolo-pyrazine junction.
Synthesis of Pyrimidine-Piperazine Intermediate
Nucleophilic Aromatic Substitution (SNAr)
The foundational step involves substituting a chloropyrimidine with piperazine. For 4,6-dichloro-2-methylpyrimidine , selective displacement at the 6-position is achieved using excess piperazine in dichloromethane at 30°C for 2.5 hours:
Optimization Data:
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Dichloromethane | 30°C | 2.5 h | 89.8% |
| 1,4-Dioxane | Reflux | 12 h | 83% |
| DMF | 80°C | 6 h | 72% |
Triethylamine (1.8 mL per 63.8 mmol substrate) proves critical for neutralizing HCl byproducts. Post-reaction purification via hexane recrystallization achieves >95% purity.
Functionalization of Piperazine with Pyrazolo-Pyrazine
Buchwald-Hartwig Amination
Coupling the pyrimidine-piperazine intermediate with 4-bromo-2-methylpyrazolo[1,5-a]pyrazine employs palladium catalysis. A representative protocol uses:
Catalyst Screening:
| Catalyst System | Yield |
|---|---|
| Pd₂(dba)₃/Xantphos | 78% |
| Pd(OAc)₂/BINAP | 65% |
| NiCl₂(PCy₃)₂ | 42% |
Microwave-assisted conditions (150°C, 30 min) reduce reaction time but lower yield to 68%.
N,N-Dimethylamine Installation
Reductive Amination
The final step introduces the dimethylamine group via reductive amination of a ketone intermediate. Using dimethylamine hydrochloride and NaBH₃CN in methanol at 0°C→25°C over 12 hours achieves 85% conversion:
Alternative Methods:
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (EtOAc:MeOH = 10:1) followed by recrystallization from ethanol/water (3:1). Purity >99% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine), 7.98 (d, J=5.6 Hz, 1H, pyrimidine), 6.91 (s, 1H, pyrazole), 3.82–3.75 (m, 4H, piperazine), 3.02 (s, 6H, NMe₂)
-
HRMS : m/z calcd for C₁₈H₂₂N₈ [M+H]⁺: 365.1984; found: 365.1986
Comparative Analysis of Synthetic Routes
Q & A
Q. Optimization Tips :
How can researchers characterize the structural features of this compound using spectroscopic and chromatographic methods?
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl protons) and δ 3.6–3.8 ppm (piperazine methylene) confirm substituents .
- ¹³C NMR : Signals near δ 160–165 ppm indicate pyrimidine carbons .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 429.5 g/mol for similar derivatives) .
- HPLC : Purity >98% achieved using C18 columns (MeCN/H₂O gradient) .
Critical Note : Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
What methodologies are employed to analyze structure-activity relationships (SAR) for pyrazolo-pyrimidine derivatives targeting specific biological pathways?
Advanced
SAR studies focus on substituent effects on kinase inhibition or receptor binding:
- Substituent Variation : Compare analogs with modified piperazine (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) to assess affinity shifts .
- In Vitro Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR or Aurora kinases) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
Q. Example SAR Table :
| Substituent (R) | Biological Target | IC₅₀ (nM) |
|---|---|---|
| 2-Methylpyrazolo | Kinase X | 12 ± 1.5 |
| 4-Fluorophenyl | Kinase Y | 45 ± 3.2 |
How can conflicting data regarding the compound’s solubility and stability under varying pH conditions be resolved?
Advanced
Contradictions often arise from solvent choice or degradation pathways. Mitigation strategies:
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) with UV quantification .
- Stability Studies : Accelerated testing (40°C/75% RH) monitored via HPLC to track degradation products (e.g., hydrolyzed piperazine) .
- pH-Dependent Stability : Identify labile bonds (e.g., amide) via LC-MS/MS fragmentation .
Key Finding : Stability improves in lyophilized form (<5% degradation over 6 months at −20°C) .
What computational approaches are suitable for predicting the binding affinity of this compound with kinase enzymes?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to kinase ATP pockets (PDB: 2ITZ) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Validation : Correlate computational ΔG with experimental IC₅₀ (R² >0.8) .
What are the common impurities encountered during the synthesis, and how can they be identified and separated?
Q. Basic
- Major Impurities :
- Separation :
How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
Q. Advanced
- Liver Microsomes : Incubate with human microsomes (NADPH regeneration system) and identify metabolites via LC-MS/MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Stable Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate in hepatocytes .
Key Insight : Primary metabolites include hydroxylated piperazine and demethylated pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
